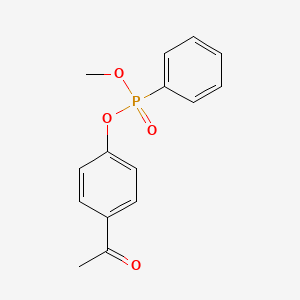
4-Acetylphenyl methyl phenylphosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Acetylphenyl methyl phenylphosphonate is an organophosphorus compound characterized by the presence of both acetyl and phenyl groups attached to a phosphonate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-acetylphenyl methyl phenylphosphonate typically involves the reaction of 4-acetylphenyl phosphonic dichloride with methyl phenylphosphonate under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-Acetylphenyl methyl phenylphosphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can convert the acetyl group to an alcohol.
Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of phosphonic acids.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted phosphonates.
Scientific Research Applications
4-Acetylphenyl methyl phenylphosphonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Mechanism of Action
The mechanism of action of 4-acetylphenyl methyl phenylphosphonate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, it can interact with cellular pathways, affecting various biochemical processes .
Comparison with Similar Compounds
- 4-Nitrophenyl methyl phenylphosphonate
- 4-Methoxyphenyl methyl phenylphosphonate
- 4-Hydroxyphenyl methyl phenylphosphonate
Comparison: 4-Acetylphenyl methyl phenylphosphonate is unique due to the presence of the acetyl group, which imparts distinct chemical properties and reactivity compared to its analogs. The acetyl group can influence the compound’s solubility, stability, and interaction with biological targets, making it a valuable compound for specific applications .
Properties
CAS No. |
565455-51-8 |
|---|---|
Molecular Formula |
C15H15O4P |
Molecular Weight |
290.25 g/mol |
IUPAC Name |
1-[4-[methoxy(phenyl)phosphoryl]oxyphenyl]ethanone |
InChI |
InChI=1S/C15H15O4P/c1-12(16)13-8-10-14(11-9-13)19-20(17,18-2)15-6-4-3-5-7-15/h3-11H,1-2H3 |
InChI Key |
PTQKAPAWDIITMX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OP(=O)(C2=CC=CC=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















